![molecular formula C16H14N2O5S2 B2943405 methyl 3-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034521-71-4](/img/structure/B2943405.png)
methyl 3-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14N2O5S2 and its molecular weight is 378.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is primarily used in organic synthesis reactions as a reagent or intermediate .
Mode of Action
It’s worth noting that similar organoboron compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds like this one are often involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction is a key step in many synthetic pathways, leading to a variety of downstream effects depending on the specific context of the reaction .
Result of Action
The compound’s use as a reagent or intermediate in organic synthesis reactions suggests that it plays a crucial role in the formation of new compounds .
properties
IUPAC Name |
methyl 3-[[6-(furan-3-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-22-16(19)15-14(5-7-24-15)25(20,21)18-9-11-2-3-13(17-8-11)12-4-6-23-10-12/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWUHIRTIMFMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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